molecular formula C13H18NO7P B14399233 N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine CAS No. 87212-45-1

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine

Cat. No.: B14399233
CAS No.: 87212-45-1
M. Wt: 331.26 g/mol
InChI Key: LBDADJUVTMHOCR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethylamine with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine can be compared with other benzodioxole derivatives, such as:

    2-(6-(4-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another benzodioxole derivative with different substituents, resulting in unique reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

87212-45-1

Molecular Formula

C13H18NO7P

Molecular Weight

331.26 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl-dimethoxyphosphorylamino]acetic acid

InChI

InChI=1S/C13H18NO7P/c1-18-22(17,19-2)14(8-13(15)16)6-5-10-3-4-11-12(7-10)21-9-20-11/h3-4,7H,5-6,8-9H2,1-2H3,(H,15,16)

InChI Key

LBDADJUVTMHOCR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N(CCC1=CC2=C(C=C1)OCO2)CC(=O)O)OC

Origin of Product

United States

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